molecular formula C28H29N5O2 B2520321 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 939243-57-9

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2520321
CAS No.: 939243-57-9
M. Wt: 467.573
InChI Key: LYVKPHJVJMIMER-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine, piperazine, and phenyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Share similar heterocyclic structures and biological activities.

    Indole Derivatives: Known for their diverse biological activities and structural similarities.

    Pyrrolopyrazine Derivatives:

Uniqueness

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-21-19-24(34)26(28(35)33(21)20-23-11-5-7-13-29-23)27(22-9-3-2-4-10-22)32-17-15-31(16-18-32)25-12-6-8-14-30-25/h2-14,19,27,34H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVKPHJVJMIMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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